N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a 1,3-thiazole ring substituted with a tert-butyl group at the 4-position and a 3,5-dimethoxybenzamide moiety at the 2-position. The 3,5-dimethoxybenzamide component contributes electron-donating methoxy groups, which may modulate solubility and electronic properties.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-16(2,3)13-9-22-15(17-13)18-14(19)10-6-11(20-4)8-12(7-10)21-5/h6-9H,1-5H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSKEGGTKAKKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Formation of Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with the thiazole derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The tert-butyl and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
A. 3,5-Dinitro-N-(1,3-thiazol-2-yl)-benzamide monohydrate ()
- Key Differences: Replaces methoxy groups with nitro (-NO₂) substituents.
- Implications: Nitro groups are electron-withdrawing, reducing electron density on the benzamide ring compared to methoxy groups. This may decrease solubility in polar solvents and increase reactivity in reduction or nucleophilic substitution reactions.
B. N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide ()
- Key Differences :
- Benzothiazole core (vs. thiazole) with a chloro and propynyl substituent.
- Molecular formula: C₁₉H₁₅ClN₂O₃S (vs. C₁₇H₂₁N₃O₃S for the target compound).
- Implications :
C. N-{4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide ()
- Key Differences : Incorporates a benzylpiperazine-ethyl substituent on the thiazole ring.
- Increased molecular weight (C₃₁H₃₃N₅O₄S) may reduce blood-brain barrier permeability compared to the target compound .
D. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethoxypyridine-3-carboxamide ()
- Key Differences : Replaces the 3,5-dimethoxybenzamide with a 2-ethoxypyridine carboxamide.
- Ethoxy vs. methoxy substituents may subtly influence metabolic stability (ethoxy groups are more resistant to demethylation) .
Data Tables: Comparative Analysis
Research Findings and Implications
- Nitro-substituted analogs () may exhibit stronger binding to π-acidic receptors but with reduced metabolic stability .
- Steric Considerations : The tert-butyl group in the target compound likely reduces off-target interactions due to steric hindrance, a feature absent in smaller substituents like chloro or ethoxy .
- Solubility and Bioavailability : Benzylpiperazine derivatives () may exhibit improved aqueous solubility at physiological pH, whereas benzothiazole-containing analogs () could face challenges due to higher logP values .
Q & A
Q. What are the optimized synthetic routes for preparing N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide?
Methodological Answer: The synthesis typically involves coupling a substituted 2-aminothiazole derivative with 3,5-dimethoxybenzoyl chloride under basic conditions. Key steps include:
- Thiazole ring formation : React 4-tert-butyl-2-aminothiazole with 3,5-dimethoxybenzoyl chloride in dichloromethane or DMF, using triethylamine to neutralize HCl byproducts .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
- Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 thiazole:benzoyl chloride) minimize side products .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement (e.g., bond lengths, angles, and torsion angles) .
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions (e.g., tert-butyl δ 1.35 ppm singlet; methoxy δ 3.85 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
Q. How can researchers evaluate the compound’s stability under experimental conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 2–12) for 24 hours and monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C identifies decomposition points .
- Light sensitivity : Expose to UV-vis light (300–500 nm) and track photodegradation using UV spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified tert-butyl (e.g., isopropyl), methoxy (e.g., ethoxy), or thiazole substituents. Compare IC₅₀ values in enzyme inhibition assays .
- Computational docking : Use AutoDock Vina to predict binding modes (e.g., thiazole π-stacking with enzyme active sites) .
- Bioactivity correlation : Tabulate substituent effects (e.g., tert-butyl enhances hydrophobic interactions; methoxy improves solubility) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?
Methodological Answer:
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular viability (MTT assay) to distinguish direct target effects from off-target toxicity .
- Structural validation : Compare crystallographic data (SHELXL-refined) with docking predictions to confirm binding interactions .
- Batch consistency : Re-test compounds from independent syntheses to rule out purity artifacts .
Q. How can the mechanism of action for enzyme inhibition be elucidated?
Methodological Answer:
- Kinetic studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for binding .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. What computational approaches predict metabolic pathways or toxicity?
Methodological Answer:
- ADMET prediction : Use SwissADME or ProTox-II to estimate permeability, CYP450 interactions, and hepatotoxicity .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .
- Molecular dynamics (MD) : Run 100-ns simulations (AMBER/NAMD) to assess conformational stability in enzyme complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
